molecular formula C12H18ClNO2S B2425289 2-Chloro-N-[(2,5-dimethylthiophen-3-yl)methyl]-N-(2-methoxyethyl)acetamide CAS No. 2411250-48-9

2-Chloro-N-[(2,5-dimethylthiophen-3-yl)methyl]-N-(2-methoxyethyl)acetamide

Cat. No.: B2425289
CAS No.: 2411250-48-9
M. Wt: 275.79
InChI Key: OZYSWBNAGCVDHQ-UHFFFAOYSA-N
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Description

2-Chloro-N-[(2,5-dimethylthiophen-3-yl)methyl]-N-(2-methoxyethyl)acetamide is an organic compound that belongs to the class of acetamides. This compound features a chloroacetamide core with a thiophene ring substituted at the nitrogen atom. The presence of the chloro group and the thiophene ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[(2,5-dimethylthiophen-3-yl)methyl]-N-(2-methoxyethyl)acetamide typically involves the reaction of 2-chloroacetamide with a thiophene derivative. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include chloroacetyl chloride, 2,5-dimethylthiophene, and N-(2-methoxyethyl)amine. The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, ensures high yield and purity of the final product. Industrial production may also involve purification steps, such as recrystallization or chromatography, to remove impurities and obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[(2,5-dimethylthiophen-3-yl)methyl]-N-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chloro group or modify the thiophene ring.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic substitution: Formation of new amides or thioethers.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dechlorinated or modified thiophene derivatives.

Scientific Research Applications

2-Chloro-N-[(2,5-dimethylthiophen-3-yl)methyl]-N-(2-methoxyethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[(2,5-dimethylthiophen-3-yl)methyl]-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets. The chloro group and thiophene ring allow the compound to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N,N-dimethylacetamide: A simpler analogue with similar reactivity but lacking the thiophene ring.

    2-Chloro-N-(2,4-dimethylthiophen-3-yl)-N-(1-methoxypropan-2-yl)acetamide: A closely related compound with a different substitution pattern on the thiophene ring.

Uniqueness

2-Chloro-N-[(2,5-dimethylthiophen-3-yl)methyl]-N-(2-methoxyethyl)acetamide is unique due to the specific substitution pattern on the thiophene ring and the presence of the methoxyethyl group. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-chloro-N-[(2,5-dimethylthiophen-3-yl)methyl]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO2S/c1-9-6-11(10(2)17-9)8-14(4-5-16-3)12(15)7-13/h6H,4-5,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZYSWBNAGCVDHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)CN(CCOC)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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